
3-O-Acetyl-4,6-O-benzylidene-D-glucal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Acetyl-4,6-O-benzylidene-D-glucal is a chemical compound with the molecular formula C15H16O5. It is a derivative of D-glucal, a sugar molecule, and is characterized by the presence of acetyl and benzylidene groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetyl-4,6-O-benzylidene-D-glucal typically involves the protection of hydroxyl groups in D-glucal. One common method includes the use of benzylidene acetals to protect the 4,6-hydroxyl groups, followed by acetylation of the 3-hydroxyl group. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent selection and purification methods are also crucial in industrial settings to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-O-Acetyl-4,6-O-benzylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetyl or benzylidene groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and hydrazine (N2H4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-O-Acetyl-4,6-O-benzylidene-D-glucal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of bioactive molecules and pharmaceutical intermediates.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-O-Acetyl-4,6-O-benzylidene-D-glucal involves its reactivity towards various chemical reagents. The acetyl and benzylidene groups provide sites for nucleophilic attack, leading to the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electronic and steric effects of these groups, which can modulate the reaction pathways and outcomes .
Comparación Con Compuestos Similares
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Another acetylated derivative of D-glucal with similar reactivity.
4,6-O-Benzylidene-D-glucose: A benzylidene-protected glucose derivative used in similar synthetic applications
Uniqueness
3-O-Acetyl-4,6-O-benzylidene-D-glucal is unique due to the specific combination of acetyl and benzylidene groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and bioactive molecules .
Propiedades
Número CAS |
14125-71-4 |
|---|---|
Fórmula molecular |
C15H16O5 |
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
[(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-12-7-8-17-13-9-18-15(20-14(12)13)11-5-3-2-4-6-11/h2-8,12-15H,9H2,1H3/t12-,13-,14+,15?/m1/s1 |
Clave InChI |
OOUSBTQEYNLCKG-JKXDFHQYSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)OC1C=COC2C1OC(OC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



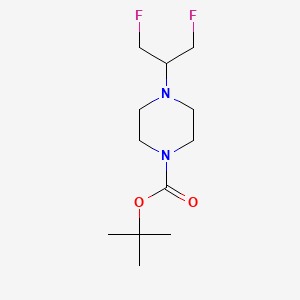
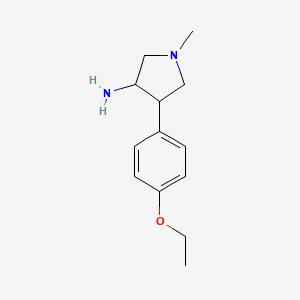
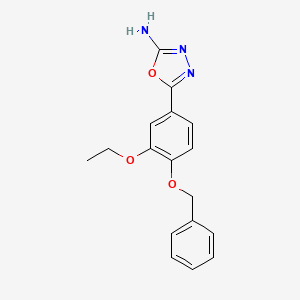

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11791445.png)
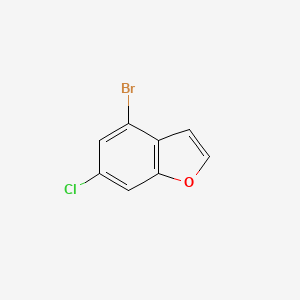

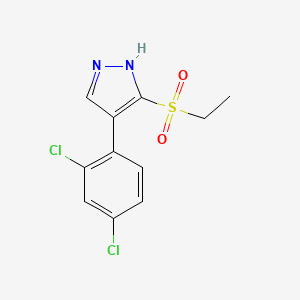

![6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11791458.png)
![4-Chloro-[3,4'-bipyridin]-2-amine](/img/structure/B11791471.png)
![3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
